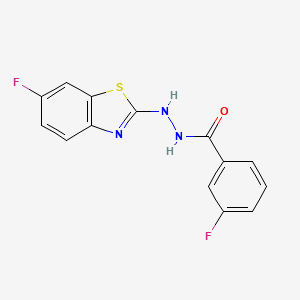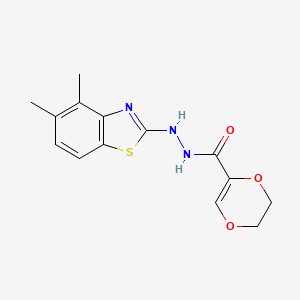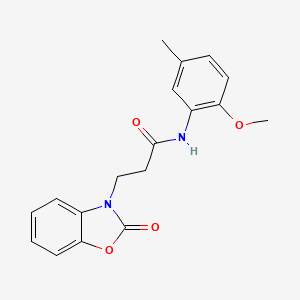![molecular formula C18H25N3O2 B6500363 N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide CAS No. 941928-91-2](/img/structure/B6500363.png)
N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide, also known as CPPC, is a cyclopropyl derivative of piperidine and a member of the piperidine family of compounds. CPPC is a synthetic compound that has been used in a variety of scientific research applications. CPPC has been studied for its ability to bind to specific proteins and receptors, as well as its potential to act as an enzyme inhibitor.
Aplicaciones Científicas De Investigación
N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide has been studied extensively in scientific research and has a variety of applications. N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide has been studied for its ability to bind to specific proteins and receptors, such as the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the norepinephrine transporter. N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide has also been studied for its potential to act as an enzyme inhibitor, and has been found to inhibit the enzyme monoamine oxidase B. Additionally, N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide has been studied for its potential therapeutic applications, such as its potential to act as an antidepressant or antipsychotic.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide is not fully understood. However, it is believed that N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide binds to specific proteins and receptors, such as the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the norepinephrine transporter. Once bound to these proteins and receptors, N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide is thought to inhibit the activity of these proteins and receptors, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide has been studied for its potential to produce a variety of biochemical and physiological effects. N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide has been found to inhibit the enzyme monoamine oxidase B, which is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain, which can produce a variety of effects, such as increased alertness, improved mood, and improved cognition. Additionally, N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide has been found to inhibit the activity of other enzymes, such as acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This can lead to improved memory and learning, as well as increased vigilance and alertness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide has a variety of advantages and limitations for use in laboratory experiments. One advantage is that N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide is relatively easy to synthesize and can be produced in a variety of ways. Additionally, N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide is relatively stable and can be stored for long periods of time without significant degradation. However, N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide is a synthetic compound and is not found naturally in the body, which can limit its use in certain types of experiments. Additionally, N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide is a relatively potent compound and must be handled with care, as it can be toxic if not handled properly.
Direcciones Futuras
N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide has a variety of potential future directions for research. One potential direction is to further explore the potential therapeutic applications of N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide, such as its potential to act as an antidepressant or antipsychotic. Additionally, N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide could be studied for its potential to act as an enzyme inhibitor, and its ability to inhibit the activity of enzymes such as monoamine oxidase B and acetylcholinesterase could be further explored. Additionally, N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide could be studied for its potential to bind to specific proteins and receptors, such as the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the norepinephrine transporter. Finally, N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide could be studied for its potential to produce a variety of biochemical and physiological effects, such as increased alertness, improved mood, and improved cognition.
Métodos De Síntesis
N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide is a synthetic compound that can be produced using a variety of methods. One method involves the reaction of 4-methylphenylcarbamoyl chloride with piperidine-4-carboxamide in the presence of potassium tert-butoxide. This reaction produces a cyclopropyl derivative of piperidine, which is then purified and characterized. Other methods of synthesizing N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide include the reaction of 4-methylphenylcarbamoyl chloride with piperidine-4-carboxylic acid, or the reaction of 4-methylphenylcarbamoyl chloride with piperidine-4-carboxamide in the presence of a base.
Propiedades
IUPAC Name |
N-cyclopropyl-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-13-2-4-15(5-3-13)19-17(22)12-21-10-8-14(9-11-21)18(23)20-16-6-7-16/h2-5,14,16H,6-12H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFOXGIDSMPXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[7-(2,4-dimethylphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide](/img/structure/B6500280.png)
![4-tert-butyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6500283.png)
![N-(2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6500297.png)
![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6500307.png)

![4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6500310.png)




![1-{[(3,5-dimethylphenyl)carbamoyl]methyl}-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B6500345.png)
![1-{[(4-fluorophenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6500352.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B6500368.png)